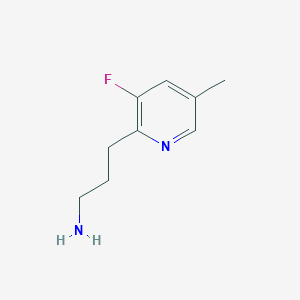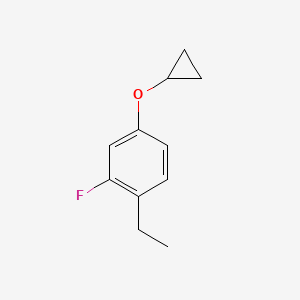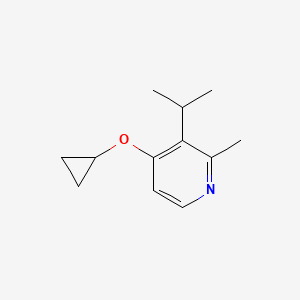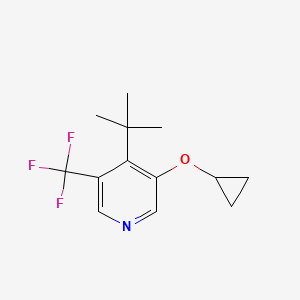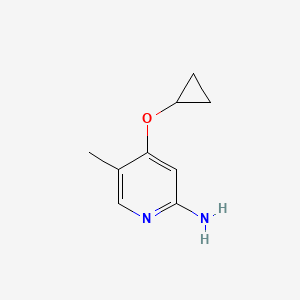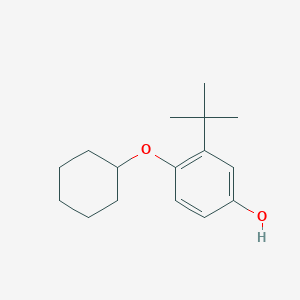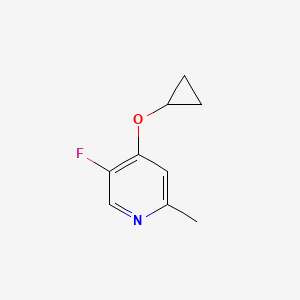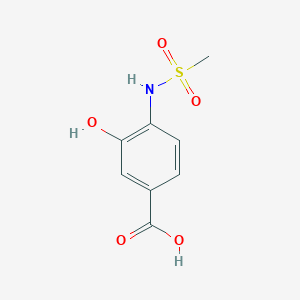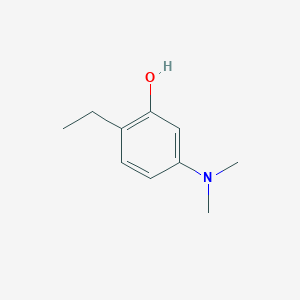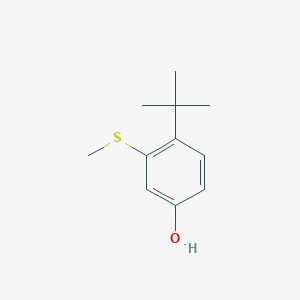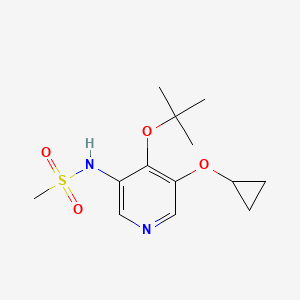
N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molar mass of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Applications De Recherche Scientifique
N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it useful for drug discovery and development.
Medicine: It has potential applications in the development of new pharmaceuticals. Its unique chemical properties may allow it to act as a lead compound for the design of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide: This compound has a similar structure but differs in the position of the cyclopropoxy group.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions, making it valuable for a wide range of scientific research applications.
Propriétés
Formule moléculaire |
C13H20N2O4S |
|---|---|
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
N-[5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-10(15-20(4,16)17)7-14-8-11(12)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3 |
Clé InChI |
BJRAYNQJGAGPHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
